N-(6-Amino-3-methyl-1-(naphthalen-1-yl)-2,4-dioxo-1,2,3,4-tetrahydropyrimidin-5-yl)-3,5-di-tert-butyl-4-hydroxybenzamide
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Overview
Description
N-(6-Amino-3-methyl-1-(naphthalen-1-yl)-2,4-dioxo-1,2,3,4-tetrahydropyrimidin-5-yl)-3,5-di-tert-butyl-4-hydroxybenzamide is a complex organic compound with potential applications in various fields of scientific research. This compound features a unique structure that includes a naphthalene ring, a tetrahydropyrimidine ring, and a hydroxybenzamide group, making it an interesting subject for chemical studies.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(6-Amino-3-methyl-1-(naphthalen-1-yl)-2,4-dioxo-1,2,3,4-tetrahydropyrimidin-5-yl)-3,5-di-tert-butyl-4-hydroxybenzamide typically involves multi-step organic reactions. The process begins with the preparation of the naphthalene derivative, followed by the formation of the tetrahydropyrimidine ring through cyclization reactions. The final step involves the coupling of the hydroxybenzamide group under specific reaction conditions, such as the use of catalysts and controlled temperatures.
Industrial Production Methods
In an industrial setting, the production of this compound may involve the use of automated reactors and continuous flow systems to ensure high yield and purity. The process would be optimized to minimize waste and energy consumption, adhering to green chemistry principles.
Chemical Reactions Analysis
Types of Reactions
N-(6-Amino-3-methyl-1-(naphthalen-1-yl)-2,4-dioxo-1,2,3,4-tetrahydropyrimidin-5-yl)-3,5-di-tert-butyl-4-hydroxybenzamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinones and other oxidized derivatives.
Reduction: Reduction reactions can lead to the formation of amines and other reduced products.
Substitution: The compound can participate in nucleophilic and electrophilic substitution reactions, leading to the formation of various substituted derivatives.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles and electrophiles. Reaction conditions such as temperature, solvent, and pH are carefully controlled to achieve the desired products.
Major Products Formed
The major products formed from these reactions include oxidized quinones, reduced amines, and various substituted derivatives, depending on the specific reaction conditions and reagents used.
Scientific Research Applications
N-(6-Amino-3-methyl-1-(naphthalen-1-yl)-2,4-dioxo-1,2,3,4-tetrahydropyrimidin-5-yl)-3,5-di-tert-butyl-4-hydroxybenzamide has several scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex organic molecules.
Biology: Studied for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential therapeutic applications, such as in drug development.
Industry: Utilized in the development of new materials and catalysts.
Mechanism of Action
The mechanism of action of N-(6-Amino-3-methyl-1-(naphthalen-1-yl)-2,4-dioxo-1,2,3,4-tetrahydropyrimidin-5-yl)-3,5-di-tert-butyl-4-hydroxybenzamide involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways involved depend on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
- N-(6-Amino-3-methyl-1-(naphthalen-1-yl)-2,4-dioxo-1,2,3,4-tetrahydropyrimidin-5-yl)-3,5-di-tert-butyl-4-hydroxybenzamide shares similarities with other naphthalene and tetrahydropyrimidine derivatives, such as:
- N-(6-Amino-3-methyl-1-(naphthalen-1-yl)-2,4-dioxo-1,2,3,4-tetrahydropyrimidin-5-yl)-4-hydroxybenzamide
- N-(6-Amino-3-methyl-1-(naphthalen-1-yl)-2,4-dioxo-1,2,3,4-tetrahydropyrimidin-5-yl)-3,5-di-tert-butylbenzamide
Uniqueness
The uniqueness of this compound lies in its specific combination of functional groups and structural features, which confer distinct chemical and biological properties. This makes it a valuable compound for various research and industrial applications.
Properties
CAS No. |
595558-82-0 |
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Molecular Formula |
C30H34N4O4 |
Molecular Weight |
514.6 g/mol |
IUPAC Name |
N-(4-amino-1-methyl-3-naphthalen-1-yl-2,6-dioxopyrimidin-5-yl)-3,5-ditert-butyl-4-hydroxybenzamide |
InChI |
InChI=1S/C30H34N4O4/c1-29(2,3)20-15-18(16-21(24(20)35)30(4,5)6)26(36)32-23-25(31)34(28(38)33(7)27(23)37)22-14-10-12-17-11-8-9-13-19(17)22/h8-16,35H,31H2,1-7H3,(H,32,36) |
InChI Key |
RULHVJRXJQCCKB-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(C)C1=CC(=CC(=C1O)C(C)(C)C)C(=O)NC2=C(N(C(=O)N(C2=O)C)C3=CC=CC4=CC=CC=C43)N |
Origin of Product |
United States |
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